Sarcinaxanthin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

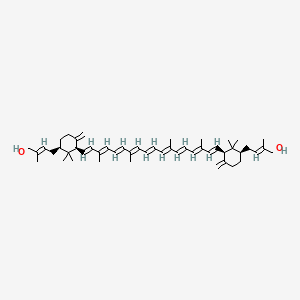

Sarcinaxanthin is an antioxidative carotenoid.

Applications De Recherche Scientifique

Nutritional and Health Benefits

Sarcinaxanthin exhibits notable antioxidative properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that carotenoids like this compound can play a role in reducing the risk of chronic diseases such as cancer and cardiovascular diseases due to their ability to scavenge free radicals and reduce inflammation .

Table 1: Antioxidative Properties of this compound

Pharmaceutical Applications

This compound's biosynthetic pathways have been elucidated, revealing its potential for heterologous production in Escherichia coli. This advancement opens avenues for producing this compound on an industrial scale, which could be used in nutraceuticals and pharmaceuticals aimed at combating oxidative stress-related conditions .

Case Study: Biosynthesis in E. coli

In a study conducted by researchers, the biosynthetic gene clusters responsible for this compound production were expressed in E. coli, resulting in significant yields of the carotenoid. This method not only demonstrates the feasibility of producing this compound but also highlights its potential for large-scale applications .

Cosmetic Applications

This compound has been identified as an effective UV filter, particularly in absorbing blue light radiation. This property makes it a valuable ingredient in sunscreen formulations and other cosmetic products aimed at protecting skin from photodamage .

Table 2: Cosmetic Applications of this compound

| Application | Description | Source |

|---|---|---|

| Sunscreen | Absorbs blue light, protects skin from UV damage | |

| Skin Care Products | Incorporation in creams and lotions for photoprotection |

Food Industry Applications

Due to its colorant properties, this compound is being explored as a natural food dye. The global market for natural carotenoids as food colorants is substantial, with an increasing demand for natural alternatives to synthetic dyes . this compound's stability under various processing conditions enhances its appeal for use in food products.

Table 3: Food Industry Applications of this compound

| Application | Description | Source |

|---|---|---|

| Natural Colorant | Used to enhance the color of food products | |

| Nutritional Supplement | Potential use as a dietary supplement |

Environmental Applications

Research has also indicated that this compound can play a role in bioremediation efforts due to its ability to absorb harmful UV radiation, potentially aiding organisms in polluted environments .

Propriétés

Numéro CAS |

11031-47-3 |

|---|---|

Formule moléculaire |

C50H72O2 |

Poids moléculaire |

705.1 g/mol |

Nom IUPAC |

(E)-4-[(1R,3R)-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,3R)-3-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,2-dimethyl-6-methylidenecyclohexyl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,2-dimethyl-4-methylidenecyclohexyl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-26,33-34,45-48,51-52H,7-8,27-32,35-36H2,1-6,9-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |

Clé InChI |

XFXHBQLETDDGGF-XUYZKQIISA-N |

SMILES |

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |

SMILES isomérique |

C/C(=C\C[C@@H]1C([C@@H](C(=C)CC1)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CCC2=C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)/CO |

SMILES canonique |

CC(=CCC1CCC(=C)C(C1(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=C)CCC(C2(C)C)CC=C(C)CO)C)C)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Sarcinaxanthin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.